molecular formula C10H20ClNO B8193767 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B8193767
M. Wt: 205.72 g/mol
InChI Key: GOORJZGURJBEIS-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)bicyclo[222]octan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20ClNO It is a bicyclic amine derivative, characterized by a bicyclo[222]octane structure with a methoxymethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Amination: The amine group is introduced through a reductive amination process, where the intermediate ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bicyclic structure may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine
  • 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-ol
  • 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-carboxylic acid

Uniqueness

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is unique due to its specific combination of a bicyclic core and a methoxymethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(methoxymethyl)bicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-12-8-9-2-5-10(11,6-3-9)7-4-9;/h2-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOORJZGURJBEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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